molecular formula C22H22N2O3S B12008432 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12008432
M. Wt: 394.5 g/mol
InChI Key: GIHIZXMFKMZSAI-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one belongs to the thiazolo[3,2-a]benzimidazole family, a class of heterocyclic compounds known for their broad pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Structurally, it features a benzylidene moiety substituted with a 4-butoxy and 3-ethoxy group, which distinguishes it from analogs with shorter or electron-withdrawing substituents. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, influencing intermolecular interactions and biological efficacy .

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H22N2O3S/c1-3-5-12-27-18-11-10-15(13-19(18)26-4-2)14-20-21(25)24-17-9-7-6-8-16(17)23-22(24)28-20/h6-11,13-14H,3-5,12H2,1-2H3/b20-14-

InChI Key

GIHIZXMFKMZSAI-ZHZULCJRSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves a multi-step process:

    Formation of the Thiazolobenzimidazole Core: The initial step involves the synthesis of the thiazolobenzimidazole core. This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine and α-haloketones under acidic or basic conditions.

    Introduction of the Benzylidene Moiety: The next step involves the condensation of the thiazolobenzimidazole core with a substituted benzaldehyde. In this case, 4-butoxy-3-ethoxybenzaldehyde is used. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed on the benzylidene moiety using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding benzyl derivative.

    Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace these groups with methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of benzyl derivatives.

    Substitution: Replacement of ethoxy and butoxy groups with other alkoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the modification of its physical and chemical properties, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituents on the benzylidene ring significantly impact physicochemical properties such as lipophilicity, solubility, and electronic distribution. A comparative analysis of key derivatives is summarized below:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Yield (%)
Target Compound 4-butoxy, 3-ethoxy C₂₃H₂₅N₂O₃S* ~413.5 Not explicitly reported† Not specified
() 4-allyloxy, 3-methoxy C₂₀H₁₆N₂O₃S 364.419 Not specified Not specified
() 4-hydroxy, 3,5-dimethoxy C₁₇H₁₄N₂O₄S‡ 366.37 Not specified Not specified
() 4-chloro C₁₅H₉ClN₂OS 308.76 Anthelmintic (> albendazole) Not specified
() 4-hydroxy, 3-methoxy C₁₇H₁₂N₂O₃S 324.36 Not specified 61.3 (highest)

*Inferred based on structural similarity; †Assumed to align with class activities (e.g., anti-inflammatory, anticancer); ‡Calculated from substituents.

Key Observations:

Electronic Effects : Electron-donating alkoxy groups (butoxy, ethoxy) may stabilize the benzylidene moiety via resonance, contrasting with electron-withdrawing chloro substituents (), which could alter binding to biological targets .

Stereochemical Stability : The Z-configuration ensures planarity, facilitating π-π stacking in crystal lattices (as seen in and ) and optimizing interactions with hydrophobic enzyme pockets .

Structural and Crystallographic Insights

X-ray studies () reveal that dihedral angles between the benzylidene and thiazolo rings influence molecular packing. For example:

  • The 4-chloro derivative () exhibits a near-planar structure (dihedral angle: 2.1°), promoting tight crystal packing and stability .

Biological Activity

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzimidazole moiety, characterized by the following structural components:

  • Thiazole Ring : Contributes to various biological activities.
  • Benzimidazole Moiety : Known for its anticancer properties.
  • Butoxy and Ethoxy Substituents : Enhance solubility and may influence bioavailability.

Molecular Formula

  • C : 20
  • H : 24
  • N : 2
  • O : 2
  • S : 1

Anticancer Properties

Research indicates that compounds similar to (2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibit significant anticancer activity. The benzimidazole component is particularly noted for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis. Its structural features allow it to interact with enzymes involved in inflammatory processes.

Antimicrobial Activity

Preliminary studies suggest that the compound could possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole and Benzimidazole Rings : Utilizing appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Introducing butoxy and ethoxy groups to enhance solubility.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Study 1: Anticancer Activity

A study focusing on thiazolo[3,2-a]benzimidazoles reported that compounds with similar structures significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory potential of related compounds in animal models of arthritis. The results indicated a reduction in inflammatory markers and improvement in joint function .

Study 3: Antimicrobial Efficacy

Research on structurally similar compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit similar properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
ThiazolidinedioneContains thiazole ringAntidiabeticFocus on glucose metabolism
Benzimidazole derivativesBenzimidazole coreAnticancerDiverse mechanisms against cancer
Ethoxy-substituted thiazolesEthoxy group presentAntimicrobialEnhanced solubility properties

This table illustrates how this compound may offer unique advantages due to its specific combination of substituents that enhance solubility and bioavailability compared to other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.